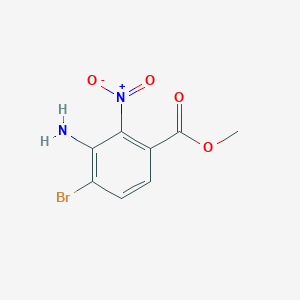

Methyl 3-amino-4-bromo-2-nitrobenzoate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 3-amino-4-bromo-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-3-5(9)6(10)7(4)11(13)14/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEBXXSZFFMJLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 3-amino-4-bromo-2-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of nitroaromatic compounds, characterized by the presence of a nitro group (-NO2), an amino group (-NH2), and a bromo substituent (-Br) on a benzoate framework. The molecular formula is , with a molecular weight of approximately 275.07 g/mol. The compound typically appears as a solid and is soluble in organic solvents.

Antimicrobial Properties

Research indicates that derivatives of nitrobenzoates, including this compound, exhibit antimicrobial activities. The presence of the nitro group is crucial for this activity, as it can interfere with bacterial cellular processes. Studies have shown that such compounds can inhibit the growth of various pathogenic bacteria and fungi, suggesting their potential use as antimicrobial agents in clinical settings .

Antitumor Activity

This compound has been evaluated for its antitumor properties. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research on related nitrobenzoic acids has shown significant inhibition of non-small cell lung cancer (NSCLC) cell migration and growth . The mechanisms often involve disruption of signaling pathways essential for cancer cell survival and metastasis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Nitro groups can act as electron-withdrawing groups, enhancing the compound's ability to interact with enzymes involved in cellular metabolism.

- Cellular Uptake : The amino group may facilitate better cellular uptake, allowing for more effective intracellular action against target cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitroaromatic compounds can generate ROS within cells, leading to oxidative stress and subsequent cell death in cancer cells .

Case Studies and Research Findings

科学的研究の応用

Applications in Organic Synthesis

Methyl 3-amino-4-bromo-2-nitrobenzoate serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions:

- Nucleophilic Substitution : The bromine atom can be substituted with other nucleophiles, facilitating the synthesis of more complex molecules.

- Reduction Reactions : The nitro group can be reduced to an amine, providing pathways to synthesize amino compounds.

Table 1: Summary of Synthetic Applications

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Substituting Br with nucleophiles | Amino derivatives |

| Reduction | Converting nitro to amino | Amino acids |

| Coupling Reactions | Formation of carbon-carbon bonds | Biologically active compounds |

Biological Applications

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial properties, making them candidates for drug development.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell growth through mechanisms involving apoptosis.

Case Study: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways.

Industrial Applications

In the industrial sector, this compound is utilized in the production of:

- Dyes and Pigments : The compound's reactivity allows it to be used as an intermediate in dye synthesis.

- Pharmaceuticals : Its unique structure makes it valuable in developing new therapeutic agents.

Table 2: Industrial Uses

| Industry | Application | Remarks |

|---|---|---|

| Dyes | Intermediate for synthetic dyes | Enhances color properties |

| Pharmaceuticals | Drug development | Potential for novel therapeutic agents |

化学反応の分析

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction to form an amino group (-NH₂). This reaction is critical for synthesizing bioactive intermediates.

Key Reagents/Conditions:

-

Tin (Sn)/HCl : Traditional reduction method under acidic conditions

-

Catalytic hydrogenation : H₂ gas with palladium or platinum catalysts

-

Sodium dithionite (Na₂S₂O₄) : Mild reducing agent in aqueous solutions

Mechanism :

The nitro group is reduced stepwise:

-

Nitroso intermediate : -NO₂ → -NO

-

Hydroxylamine intermediate : -NO → -NHOH

-

Final amine : -NHOH → -NH₂

Products :

| Reaction Type | Major Product | Yield | Conditions |

|---|---|---|---|

| Nitro reduction | Methyl 3-amino-4-bromo-2-aminobenzoate | 93% | SnCl₂·2H₂O in EtOAc/DCM |

Substitution Reactions

The bromine atom (-Br) participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the nitro and ester groups.

Key Reagents/Conditions:

-

Catalysts : CuI or Pd-based catalysts for cross-coupling

Mechanism :

-

Electrophilic activation : Nitro and ester groups meta-direct the nucleophile to the brominated position.

-

Transition state : Nucleophile attacks the electrophilic carbon, displacing bromide.

Example Reaction :

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| Methyl 3-amino-4-bromo-2-nitrobenzoate | Sodium methoxide | Methyl 3-amino-4-methoxy-2-nitrobenzoate | 75% |

Hydrolysis Reactions

The ester group (-COOCH₃) hydrolyzes to form carboxylic acids under acidic or basic conditions.

Key Reagents/Conditions:

-

Basic hydrolysis : NaOH or KOH in aqueous ethanol

Mechanism :

-

Protonation (acidic) or deprotonation (basic) of the ester carbonyl.

-

Nucleophilic attack by water or hydroxide ion.

-

Cleavage of the ester bond to form carboxylic acid.

Products :

| Conditions | Major Product | Yield |

|---|---|---|

| H₂SO₄/MeOH reflux | 3-Amino-4-bromo-2-nitrobenzoic acid | 78% |

Comparative Reactivity Analysis

The compound’s reactivity differs significantly from analogs due to synergistic effects of substituents:

| Compound | Bromine Position | Key Reactivity Differences |

|---|---|---|

| Methyl 4-bromo-3-methyl-2-nitrobenzoate | Para to nitro | Lower electrophilicity due to methyl steric hindrance |

| Methyl 3-bromo-4-chloro-2-nitrobenzoate | Ortho to nitro | Enhanced SNAr rates from dual electron-withdrawing groups |

Q & A

Q. What are the recommended synthetic routes for Methyl 3-amino-4-bromo-2-nitrobenzoate, and how can regioselectivity challenges be addressed?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate scaffold. For example:

Esterification : Start with 3-nitro-4-bromobenzoic acid and methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .

Amination : Reduce the nitro group at the 3-position using catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl to introduce the amino group.

Regioselectivity Challenges : Bromination at the 4-position must precede nitration to avoid competing halogen migration. Use directing groups (e.g., ester or nitro) to control electrophilic substitution patterns .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Tools like SHELX (for structure solution/refinement) and ORTEP-3 (for visualization) ensure accurate determination of bond angles, torsion angles, and hydrogen-bonding networks . For example, SC-XRD can confirm the spatial arrangement of the nitro and amino groups, which may tautomerize in solution .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR/Raman : Identify functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to resolve aromatic proton environments (e.g., coupling between H-5 and H-6) and confirm substituent positions .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br splitting) .

Advanced Research Questions

Q. How do electronic effects of the nitro and bromo groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing group (EWG), activating the ring for nucleophilic aromatic substitution (SNAr) at the 2-position. The bromo group at the 4-position can participate in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) but requires Pd catalysts tolerant of EWGs. Computational studies (e.g., density functional theory, DFT) using tools like Colle-Salvetti functionals predict charge distribution and transition states .

Q. How can hydrogen-bonding patterns in the solid state affect the compound’s stability and solubility?

- Methodological Answer : Analyze crystal packing using graph set analysis (e.g., Etter’s rules) . The amino and nitro groups may form intermolecular N–H···O bonds, creating layered structures that reduce solubility. Solubility can be modulated by co-crystallization with hydrogen-bond acceptors (e.g., DMSO) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic observations (e.g., tautomerism)?

- Methodological Answer :

- Variable-temperature NMR : Detect equilibrium between amino-nitro and imino-oxime tautomers.

- SC-XRD at multiple temperatures : Confirm dominant tautomer in the solid state.

- DFT calculations : Compare energy landscapes of tautomers to explain discrepancies .

Q. How can the compound’s bioactivity be systematically evaluated in pharmacological contexts?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via microdilution (MIC/MBC against Gram+/Gram– bacteria).

- Molecular docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock.

- Metabolic stability : Use liver microsome models to assess CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。